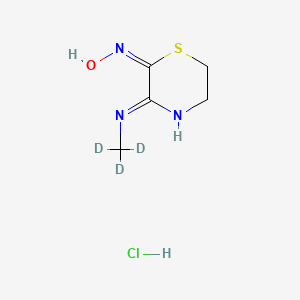

5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one Oxime-d3 Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one Oxime-d3 Hydrochloride is a biochemical used for proteomics research . It has a molecular weight of 198.69 and a molecular formula of C5H6D3N3OS•HCl .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C5H6D3N3OS•HCl . This indicates that it contains carbon ©, hydrogen (H), deuterium (D), nitrogen (N), oxygen (O), sulfur (S), and chloride (Cl) atoms. The presence of deuterium (D), a stable isotope of hydrogen, suggests that this compound could be used in studies involving isotopic labeling .科学的研究の応用

Chemical Synthesis and Structural Applications

The compound 5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one Oxime-d3 Hydrochloride has not been directly mentioned in the available literature. However, understanding its potential applications can be approached by examining research on structurally related compounds, specifically within the realms of heterocyclic chemistry and polymer-supported synthesis.

Heterocyclic Chemistry : Heterocyclic compounds like 1,2-oxazines and thiazines have been synthesized through various methods, including the dehydration of hydroxy-oxazines derived from cyclization reactions. These compounds serve as key intermediates in the synthesis of a wide range of chemical entities with applications in medicinal chemistry, material science, and as chiral synthons for further synthetic modifications (Sainsbury, 1991). Such methods could potentially be applicable for the synthesis or modification of this compound.

Polymer-Supported Syntheses : The utility of solid-phase synthesis (SPS) in creating oxazine and thiazine derivatives points to the versatility of these scaffolds in generating compounds with diverse functionalities. SPS methods allow for the efficient preparation of complex molecules, indicating the potential of this compound in serving as a precursor or intermediate in polymer-supported synthetic approaches (Králová et al., 2018).

Safety and Hazards

作用機序

Target of action

The primary target of this compound is the histamine H2 receptors found on gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid.

Mode of action

This compound reduces the secretion of gastric acid by reversibly binding to histamine H2 receptors . This process leads to the inhibition of histamine binding to this receptor, causing the reduction of gastric acid secretion .

Biochemical pathways

The compound indirectly inhibits gastrin- and acetylcholine-stimulated gastric acid secretion, which also results in reduced secretion of pepsin, a digestive enzyme that hydrolyzes protein .

Pharmacokinetics

After oral administration, the absorption of this compound in normal individuals has been found to be rapid, with peak plasma concentrations occurring at 1 to 3 hours . It is metabolized in the liver to a minor extent and excreted in the urine as unchanged drug .

Result of action

The molecular and cellular effects of the compound’s action include the reduction of gastric acid secretion, gastric volume, and hydrogen ion concentration .

Action environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the formation of toxic N-nitrosodimethylamine (NDMA) from ranitidine can be influenced by factors such as pH and the presence of other compounds . Additionally, the compound’s ecotoxicity has been assessed using standard and behavioral endpoints, indicating its potential environmental impact .

特性

IUPAC Name |

(NE)-N-[3-(trideuteriomethylimino)thiomorpholin-2-ylidene]hydroxylamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3OS.ClH/c1-6-4-5(8-9)10-3-2-7-4;/h9H,2-3H2,1H3,(H,6,7);1H/b8-5+;/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOYCJOQYOBFFF-ZRHZDPIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C1C(=NO)SCCN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N=C1/C(=N\O)/SCCN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![D-[2-2H]Glyceraldehyde](/img/structure/B583804.png)

![3-(CHLOROBENZENESULFONYLOXYMETHYL)-5,5-DIMETHYLDIHYDRO-2[3H]-FURANONE](/img/no-structure.png)

![[1-13C]Glycolaldehyde](/img/structure/B583812.png)

![3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid](/img/structure/B583813.png)

![[1,2-13C2]Glycolaldehyde](/img/structure/B583821.png)